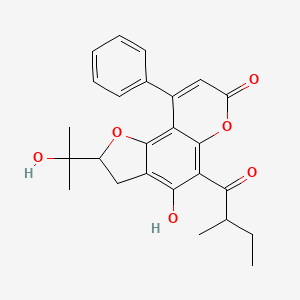

Brasimarin B

Description

Brasimarin B is a bioactive coumarin derivative isolated from the barks, stem barks, or heartwood of Calophyllum brasiliense, a plant species renowned for its diverse secondary metabolites . This compound belongs to a class of coumarins characterized by fused polycyclic structures, which are critical for their biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .

Properties

Molecular Formula |

C25H26O6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-5-(2-methylbutanoyl)-9-phenyl-2,3-dihydrofuro[2,3-f]chromen-7-one |

InChI |

InChI=1S/C25H26O6/c1-5-13(2)21(27)20-22(28)16-11-17(25(3,4)29)30-23(16)19-15(12-18(26)31-24(19)20)14-9-7-6-8-10-14/h6-10,12-13,17,28-29H,5,11H2,1-4H3 |

InChI Key |

NSWHDVGYGYSKPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C1=C2C(=C3C(=C1O)CC(O3)C(C)(C)O)C(=CC(=O)O2)C4=CC=CC=C4 |

Synonyms |

brasimarin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Brasimarin B shares a coumarin core (a benzopyrone skeleton) with other C. brasiliense-derived compounds but differs in substituents and ring systems. Key structural analogs include:

This compound’s exact structure remains partially characterized, but its isolation alongside calophyllolide and mammea-type coumarins suggests shared biosynthetic pathways and structural motifs, such as oxygenated rings or prenyl side chains .

Physicochemical Properties

Limited data on this compound’s properties necessitate inferences from related coumarins:

| Property | This compound (Inferred) | Calanolide A | Mammea-type Coumarins |

|---|---|---|---|

| Molecular Weight | ~400–450 g/mol | 452.5 g/mol | 450–500 g/mol |

| LogP | ~3.5–4.0 | 4.2 | 5.0–6.0 |

| Solubility | Low (aqueous) | Low (DMSO-soluble) | Low (lipid-soluble) |

Research Findings and Challenges

- Regulatory Considerations : Biosimilarity principles (e.g., demonstrating structural and functional equivalence) apply to natural products like this compound, necessitating rigorous comparative assays for therapeutic approval .

Q & A

Basic Research Question: What are the standard protocols for synthesizing and characterizing Brasimarin B in laboratory settings?

Methodological Answer:

- Synthesis: Follow stepwise organic synthesis protocols, including reaction optimization (e.g., solvent selection, catalyst efficiency) and purification via column chromatography or HPLC. Document yield percentages and purity metrics at each stage .

- Characterization: Use NMR (¹H/¹³C), mass spectrometry (HRMS), and IR spectroscopy to confirm structural identity. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

- Reproducibility: Include detailed experimental conditions (temperature, pH, stoichiometry) in supplementary materials to enable replication .

Basic Research Question: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from interferents. Validate recovery rates using spiked samples .

- Quantification: Use LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Quality Control: Perform triplicate runs and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity mechanisms of this compound across studies?

Methodological Answer:

- Data Cross-Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. Compare results with conflicting studies using meta-analysis tools .

- Mechanistic Studies: Apply siRNA knockdown or CRISPR-edited models to confirm target specificity. Use orthogonal assays (e.g., SPR for binding affinity, fluorescence microscopy for localization) .

- Ethical Analysis: Disclose potential conflicts (e.g., funding sources) and adhere to FAIR data principles when publishing contradictory findings .

Advanced Research Question: What strategies are effective for addressing discrepancies in this compound’s pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

- Model Optimization: Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate parameters like protein binding, metabolic clearance, and tissue distribution .

- In Vivo Validation: Conduct cross-species studies (rodents, primates) with timed blood sampling. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

- Statistical Rigor: Report effect sizes and p-values with Bonferroni corrections for multiple comparisons. Use Bayesian frameworks to quantify uncertainty .

Advanced Research Question: How can computational methods improve the prediction of this compound’s binding affinity to novel targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite for molecular docking. Validate with free-energy perturbation (FEP) calculations to refine binding poses .

- Machine Learning: Train models on PubChem or ChEMBL datasets using features like molecular descriptors, QSAR, or graph neural networks (GNNs) .

- Experimental Correlation: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Research Question: What are the best practices for conducting a systematic literature review on this compound’s pharmacological properties?

Methodological Answer:

- Search Strategy: Use Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "bioactivity")) in PubMed, SciFinder, and Web of Science. Apply truncation (e.g., pharmaco*) to capture variants .

- Source Evaluation: Prioritize peer-reviewed journals indexed in MEDLINE/Scopus. Exclude preprints and non-English sources without independent validation .

- Data Synthesis: Create a PRISMA-compliant flow diagram to document screening, inclusion, and exclusion criteria .

Advanced Research Question: How should researchers design experiments to explore this compound’s structural analogs without compromising assay validity?

Methodological Answer:

- Analog Design: Use scaffold-hopping techniques (e.g., bioisosteric replacements) guided by molecular dynamics simulations. Prioritize analogs with logP and polar surface area (PSA) values within drug-like ranges .

- Assay Validation: Include positive/negative controls in each batch. Use blinded scoring for activity assessments to reduce bias .

- Data Interpretation: Apply cheminformatics tools (e.g., PCA, hierarchical clustering) to identify structure-activity relationships (SAR). Report false-discovery rates (FDR) for high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.